5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride
Overview
Description
5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (5-MPMF-HCl) is a synthetic compound that has been developed for use in scientific research. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is commonly used in laboratory experiments to study the effects of GABA on brain cells. 5-MPMF-HCl has been used in a variety of different studies to investigate the mechanisms of action of GABA, as well as its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is similar to that of GABA. It binds to GABA receptors in the brain, which results in an influx of chloride ions into the cell. This influx of chloride ions hyperpolarizes the cell, which reduces its excitability and leads to an inhibition of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride are similar to those of GABA. It has been shown to reduce neuronal excitability, inhibit synaptic plasticity, and modulate the development of the nervous system. It has also been shown to influence behavior and learning.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride in laboratory experiments is that it is a synthetic compound and is therefore easy to obtain and store. Additionally, it is relatively stable and has a long shelf-life. However, there are some limitations to its use in laboratory experiments. For example, it is not as potent as GABA, so it may not be able to produce the same effects as GABA in some experiments. Additionally, it has a relatively short half-life, so it may not be able to produce long-lasting effects.
Future Directions
The future directions for 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride are numerous. For example, it could be used in further studies to investigate the effects of GABA on neuronal excitability, synaptic plasticity, and the development of the nervous system. It could also be used to study the effects of GABA on behavior and learning. Additionally, it could be used in drug development, as it has been shown to have potential therapeutic effects. Finally, it could be used to investigate the potential therapeutic effects of other GABA analogs.
Scientific Research Applications
5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is commonly used in scientific research to study the effects of GABA on brain cells. It has been used in a variety of studies to investigate the mechanisms of action of GABA, as well as its biochemical and physiological effects. In particular, it has been used in studies to investigate the effects of GABA on neuronal excitability, synaptic plasticity, and the development of the nervous system. It has also been used to study the effects of GABA on behavior and learning.
properties
IUPAC Name |
5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVHGZZVUUGTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride | |
CAS RN |
1185300-65-5 | |
Record name | 2-Furancarboxylic acid, 5-methyl-4-(1-pyrrolidinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.